2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid (SFC) is a synthetic sulfamoyl heteroarylcarboxylic acid developed as a potent and specific inhibitor of subclass B1 metallo-β-lactamases (MβLs). [] This class of enzymes, particularly IMP-, NDM-, and VIM-types, poses a significant threat to public health due to their role in conferring resistance to carbapenem antibiotics among Enterobacterales bacteria. [] SFC represents a valuable tool for combating the spread of multidrug-resistant bacteria by facilitating the identification of B1 MβL-producing strains. This allows for appropriate treatment strategies and infection control measures.
2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 219.22 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of metallo-β-lactamases, which are enzymes that confer antibiotic resistance in various bacterial strains. Its structure features a furan ring substituted with methyl and sulfonamide groups, which contribute to its biological activity and chemical properties.
The compound has been identified through extensive screening of chemical libraries aimed at discovering new inhibitors for antibiotic resistance mechanisms. Notably, it was highlighted in research focused on metallo-β-lactamase inhibitors, where it showed promising results against certain resistant strains of bacteria .
2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid is classified as a sulfonamide derivative. Sulfonamides are a group of compounds that contain a sulfonamide functional group (-SO2NH2) and are often used in pharmaceuticals for their antibacterial properties. This specific compound falls within the category of heterocyclic compounds due to its furan ring structure.
The synthesis of 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid can be approached through various methods. One notable method involves starting from readily available furan derivatives and introducing the sulfonamide group through electrophilic substitution reactions.
The synthetic route may involve several reaction steps, including:
The molecular structure of 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid includes:
Key structural data include:
2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups:
The mechanism of action for 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid primarily involves its role as an inhibitor of metallo-β-lactamases. This enzyme inhibition is crucial in combating antibiotic resistance:
Studies have shown that this compound significantly reduces minimum inhibitory concentrations (MICs) for certain antibiotics when tested against resistant strains .
Relevant data indicates that proper handling and storage conditions are essential for maintaining compound integrity .
2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid is primarily researched for its potential applications in:
Carbapenem antibiotics (e.g., meropenem, imipenem) represent the last line of defense against multidrug-resistant Gram-negative pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacteriaceae (e.g., Klebsiella pneumoniae, Escherichia coli). Their efficacy is critically compromised by metallo-β-lactamases (MBLs), zinc-dependent enzymes that hydrolyze the β-lactam ring of nearly all β-lactam antibiotics, including carbapenems. MBLs evade inhibition by traditional serine β-lactamase inhibitors (e.g., clavulanic acid) and are categorized into subclasses B1 (e.g., NDM, VIM, IMP types), B2, and B3 based on structural variations [3] [9]. These enzymes are often plasmid-encoded, facilitating rapid horizontal transfer across bacterial species and continents. The first acquired MBL (IMP-1) was detected in Japan in 1991, followed by global dissemination of variants like NDM-1 (identified in India in 2008) and VIM types [5] [9]. Key resistance mechanisms include:
The mortality rate for infections caused by MBL-producing Gram-negative bacteria exceeds 40% in some settings due to limited therapeutic options [5] [9]. Existing treatments involve toxic or suboptimal agents:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: